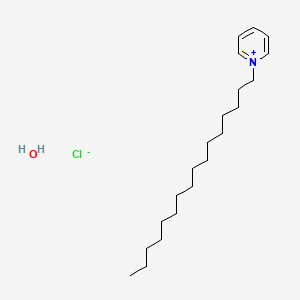

Cetylpyridinium chloride monohydrate

Overview

Description

Cetylpyridinium chloride monohydrate (CPC) is a quaternary ammonium compound known for its broad-spectrum antimicrobial activity. Its hexadecane chain disrupts lipid membranes, leading to bacterial cell membrane rupture. At low concentrations, CPC activates intracellular latent ribonucleases, promoting cell autolysis, while at high concentrations, it forms vesicle-like structures on bacterial cell surfaces, causing cytoplasmic content leakage (Nasila, Shijith, & MohammedShihabK, 2021). This unique chemical and physical property profile makes CPC an effective ingredient in various formulations, including mouthwashes, toothpaste, sanitizers, and disinfectants.

Synthesis Analysis

Cetylpyridinium chloride monohydrate's synthesis involves the quaternization of pyridine nitrogen, leading to significant red shifts in UV−vis absorption spectra. This indicates enhanced π-electron delocalization along the backbone upon quaternization, revealing insights into the molecular structure and potential for various applications, including antimicrobial agents and conductive materials (Bunten & Kakkar, 1996).

Molecular Structure Analysis

The solid-state structure of CPC, as revealed through single-crystal X-ray diffraction, shows a complex with cetylpyridinium cations arranged in specific patterns. This structure is crucial for understanding its antimicrobial properties and potential for reducing volatile sulfur compounds generated by bacteria (Dubovoy et al., 2020).

Chemical Reactions and Properties

Cetylpyridinium chloride's interaction with various substrates and solvents demonstrates its versatility as a reaction medium. Its behavior in aqueous solutions and interactions with charged substrates offer insights into its chemical reactions and properties, highlighting the influence of cetylpyridinium chloride micelles on the kinetics of chemical reactions (Molinero et al., 1996).

Physical Properties Analysis

The study of CPC's physical properties, such as its absorption into polymeric microgel particles, showcases the substance's capacity for inclusion within various matrices. This absorption leads to changes in the physical properties of the microgel particles, offering a foundation for developing applications in controlled release and uptake (Nerapusri et al., 2007).

Chemical Properties Analysis

The chemical properties of CPC, including its aggregation and adsorption behavior in different solvent systems, provide a deeper understanding of its interactions at the molecular level. Studies on its micellization and adsorption phenomena reveal the mechanisms behind its effectiveness as a surfactant and antimicrobial agent (Mukhim et al., 2010).

Scientific Research Applications

Dental Hygiene : CPC-containing mouth rinses, when used alongside toothbrushing, provide a significant benefit in reducing plaque accumulation and gingival inflammation (Haps et al., 2008).

Viral Inhibition : Studies have shown that CPC can disrupt the membranes of SARS-CoV-2 virus-like particles, suggesting its potential as a prophylactic strategy against virus spread (Bañó-Polo et al., 2022).

Food Safety : CPC has been effective in reducing pathogenic bacteria on beef surfaces, demonstrating its potential as a food safety intervention (Cutter et al., 2000).

Radiosensitization : CPC can act as a radiosensitizer in certain bacterial strains, indicating potential applications in radiology (Redpath & Patterson, 1976).

Water Decontamination : CPC is used in water decontamination for cultivating nontuberculous mycobacteria, although its effectiveness varies across different species and strains (Williams & Falkinham, 2018).

Toxicity Studies : Research has shown that CPC at sublethal levels can increase the susceptibility of rat thymic lymphocytes to oxidative stress, raising environmental concerns (Imai et al., 2017).

Antimicrobial Applications : CPC has demonstrated antimicrobial activity against Listeria spp. on fish, suggesting its utility in food preservation and safety (Palmer et al., 2010).

Safety And Hazards

Future Directions

While there is little awareness about potential risks of the widespread use of antiseptics in oral care, cetylpyridinium chloride is one of the most commonly used antiseptics in oral care products . The aim of future research is to summarize the current literature on CPC, particularly focusing on its mechanism of action, its antimicrobial efficacy toward biofilms, and on potential risks of resistance toward this antiseptic as well as underlying mechanisms .

properties

IUPAC Name |

1-hexadecylpyridin-1-ium;chloride;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38N.ClH.H2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22;;/h15,17-18,20-21H,2-14,16,19H2,1H3;1H;1H2/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFCRBQADEGXVDL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20975463 | |

| Record name | 1-Hexadecylpyridin-1-ium chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20975463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cetylpyridinium chloride monohydrate | |

CAS RN |

6004-24-6 | |

| Record name | Cetylpyridinium chloride monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6004-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cetylpyridinium chloride [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006004246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexadecylpyridin-1-ium chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20975463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cetylpyridinium chloride monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETYLPYRIDINIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9OM4SK49P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

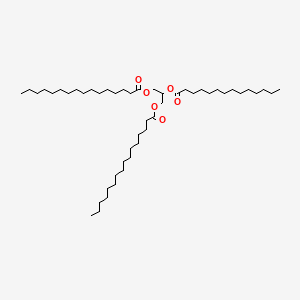

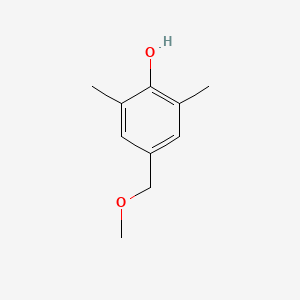

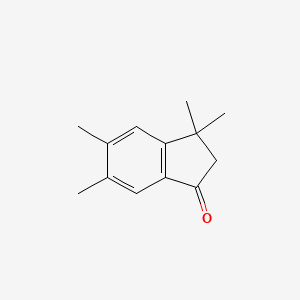

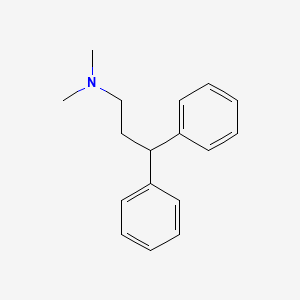

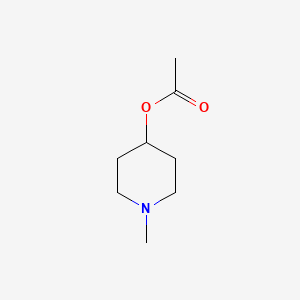

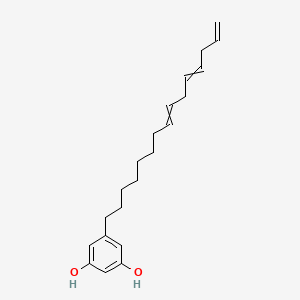

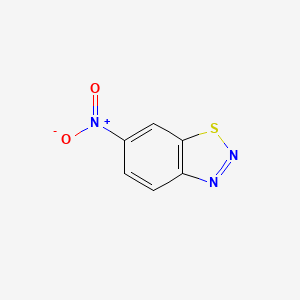

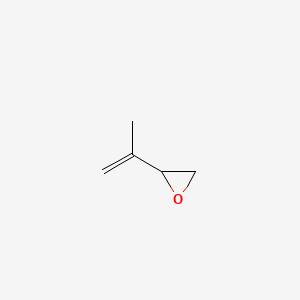

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

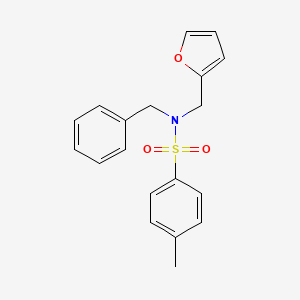

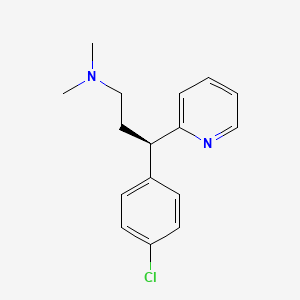

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-(1-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)propanamide](/img/structure/B1198161.png)